molecular formula C15H14Cl2N2OS B5862679 N-(2,4-dichlorophenyl)-N'-(3-methoxybenzyl)thiourea

N-(2,4-dichlorophenyl)-N'-(3-methoxybenzyl)thiourea

Cat. No. B5862679
M. Wt: 341.3 g/mol
InChI Key: NYMHIGZJXILJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-(3-methoxybenzyl)thiourea, commonly known as DCMU, is a herbicide that inhibits photosynthesis in plants. It was first synthesized in the 1960s and has since been widely used in agriculture and horticulture to control the growth of weeds. However, DCMU has also been studied for its potential applications in scientific research due to its mechanism of action and biochemical effects.

Mechanism of Action

DCMU inhibits photosystem II by binding to the D1 protein in the reaction center of the photosystem. This prevents the transfer of electrons from the water-splitting complex to the electron transport chain, effectively blocking the flow of electrons and inhibiting the production of ATP and NADPH.
Biochemical and Physiological Effects:
In addition to its effects on photosynthesis, DCMU has been shown to have other biochemical and physiological effects. Studies have shown that DCMU can induce oxidative stress, alter gene expression, and affect the levels of various metabolites in plants. DCMU has also been shown to have antitumor and antiviral properties in some studies.

Advantages and Limitations for Lab Experiments

One advantage of using DCMU in lab experiments is its specificity for photosystem II, which allows researchers to study the effects of photosynthesis inhibition without affecting other cellular processes. However, DCMU can also have toxic effects on cells and may not accurately reflect the effects of environmental stressors on plants in the field.

Future Directions

There are many potential future directions for research involving DCMU. One area of interest is the development of new herbicides based on the structure of DCMU. Another area of research is the use of DCMU in the development of new crop varieties that are more resistant to environmental stressors. Additionally, DCMU may have potential applications in the treatment of certain diseases, such as cancer and viral infections. Further research is needed to fully understand the mechanisms of action and potential applications of DCMU.

Synthesis Methods

DCMU can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenyl isocyanate with 3-methoxybenzylamine followed by the addition of thiourea. The resulting compound is then purified through recrystallization.

Scientific Research Applications

DCMU has been used in scientific research to study the mechanisms of photosynthesis in plants. By inhibiting photosystem II, DCMU can be used to investigate the electron transport chain and the role of various pigments in photosynthesis. DCMU has also been used to study the effects of environmental stressors on photosynthesis and to develop new methods for crop improvement.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[(3-methoxyphenyl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2OS/c1-20-12-4-2-3-10(7-12)9-18-15(21)19-14-6-5-11(16)8-13(14)17/h2-8H,9H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMHIGZJXILJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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